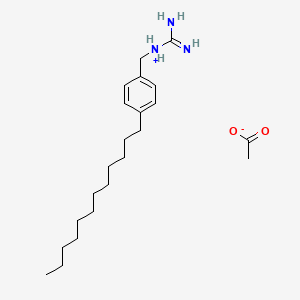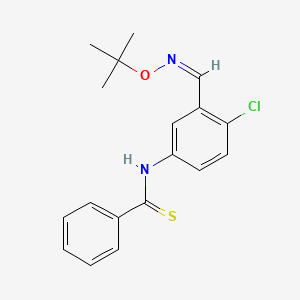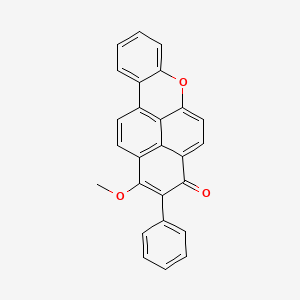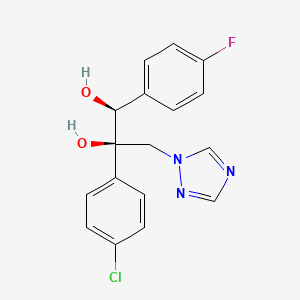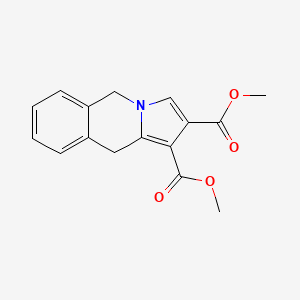
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of isoquinoline derivatives with activated alkynes or alkenes . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triphenylphosphine (PPh3) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrroloisoquinoline diones, while reduction could produce dihydropyrroloisoquinolines .
Aplicaciones Científicas De Investigación
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester involves its interaction with specific molecular targets. For instance, it acts as a topoisomerase inhibitor, interfering with the DNA replication process in cancer cells . This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo(2,1-a)isoquinoline: Another fused nitrogen-containing heterocycle with similar biological activities.
Indolizine-5,8-diones: Compounds with comparable chemical structures and reactivity.
Uniqueness
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is unique due to its specific structural features and the range of biological activities it exhibits.
Propiedades
Número CAS |
147808-86-4 |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)12-9-17-8-11-6-4-3-5-10(11)7-13(17)14(12)16(19)21-2/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
VMVOJRLYSMRDBR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN2CC3=CC=CC=C3CC2=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


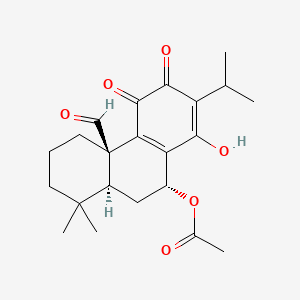
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
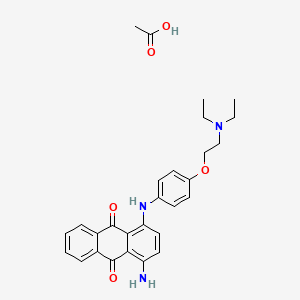

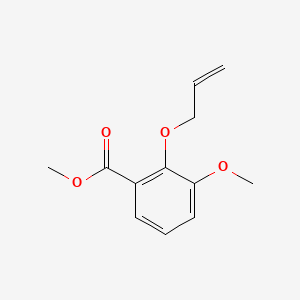
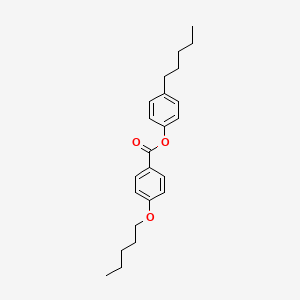
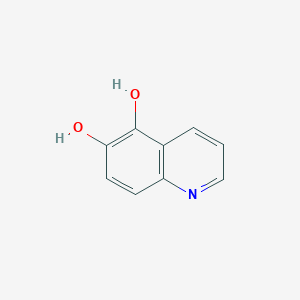
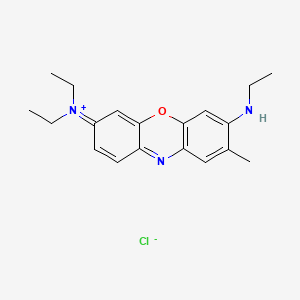
![N,N'-[Ethylenebis(iminoethylene)]bispalmitamide monoacetate](/img/structure/B12679954.png)
